2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione
Overview
Description
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione is a complex organic compound with the molecular formula C28H14O4. It is known for its unique structure, which includes multiple aromatic rings and hydroxyl groups. This compound is often used as a fluorescence probe in scientific research due to its luminescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the complex aromatic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The use of automated reactors and precise control of reaction conditions ensures consistency in the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Aromatic substitution reactions can occur, particularly at positions adjacent to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Scientific Research Applications
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione is widely used in scientific research due to its fluorescence properties. Some key applications include:
Chemistry: Used as a fluorescence probe to study molecular interactions and reaction mechanisms.
Biology: Employed in imaging techniques to visualize cellular processes.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Mechanism of Action
The mechanism by which 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione exerts its effects is primarily through its interaction with light. The compound absorbs light at specific wavelengths and re-emits it as fluorescence. This property is exploited in various applications, from imaging to material science. The molecular targets and pathways involved include interactions with other molecules that can quench or enhance its fluorescence .
Comparison with Similar Compounds
Similar Compounds
- 3,12-Diethoxydibenzimidazo[2,1-b:2,1-i]benzo[lmn][3,8]phenanthroline-8,17-dione
- Benzo[def]pyranthrene-8,16-dione
- 2,7-Dinitro-4b,9b-dihydroindeno(2,1-a)indene-5,10-dione
- 5,10-Dihydroindeno(2,1-a)indene-5,10-dione dioxime
Uniqueness
2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione stands out due to its specific fluorescence properties, which make it particularly useful as a probe in various scientific applications. Its unique structure allows for specific interactions with other molecules, enhancing its utility in research and industrial applications .
Properties
IUPAC Name |
6,19-dihydroxyheptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1,3(8),4,6,10,12,14(28),15(27),16(21),17,19,23,25-tridecaene-9,22-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14O4/c29-13-8-10-16-21(11-13)27(31)19-5-1-3-17-23-15-9-7-14(30)12-22(15)28(32)20-6-2-4-18(26(20)23)24(16)25(17)19/h1-12,29-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRSFQZBJXWSJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C(C=C(C=C4)O)C(=O)C5=CC=CC(=C53)C6=C2C(=C1)C(=O)C7=C6C=CC(=C7)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432425 | |
Record name | 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243670-10-2 | |
Record name | 2,10-Dihydroxy-dibenzo[a,j]perylene-8,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 243670-10-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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